tert-Butyl 1H-azepin-4-ylcarbamate
Overview
Description
tert-Butyl 1H-azepin-4-ylcarbamate is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is a carbamate derivative, which is commonly used as a protecting group for amines in organic synthesis . The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the azepine ring, which provides stability and resistance to various reaction conditions.
Mechanism of Action
Target of Action
4-(N-Boc-amino)-1H-Azepine is a piperidone derivative . It’s primarily used as a building block in the synthesis of various pharmaceutical compounds . The specific targets of this compound can vary depending on the final pharmaceutical product it’s used to create .
Mode of Action
The compound acts as a functionalization reagent, introducing a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline) . This functionalization allows the compound to interact with its targets in a specific manner, leading to changes in the target’s behavior or function .
Biochemical Pathways
The specific biochemical pathways affected by 4-(N-Boc-amino)-1H-Azepine depend on the final pharmaceutical product it’s used to create . For example, it has been used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity . In this context, the compound would affect the biochemical pathways related to the CCR5 receptor and HIV-1 replication .
Result of Action
The molecular and cellular effects of 4-(N-Boc-amino)-1H-Azepine’s action depend on the final pharmaceutical product it’s used to create . For instance, when used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist, the result of its action would be the inhibition of HIV-1 replication .
Action Environment
The action, efficacy, and stability of 4-(N-Boc-amino)-1H-Azepine can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other compounds or contaminants, and the specific conditions under which the compound is stored or used .
Preparation Methods
The synthesis of tert-Butyl 1H-azepin-4-ylcarbamate typically involves the reaction of 1H-azepine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product. Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
tert-Butyl 1H-azepin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 1H-azepin-4-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active compounds and drug intermediates.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 1H-azepin-4-ylcarbamate include:
tert-Butyl carbamate: Another carbamate derivative used as a protecting group for amines.
tert-Butyl N-phenylcarbamate: Used in similar applications with different reactivity profiles.
tert-Butyl N-methylcarbamate: Employed in organic synthesis with distinct properties.
The uniqueness of this compound lies in its specific structure, which provides stability and resistance to various reaction conditions, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-(1H-azepin-4-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h4-8,12H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXRFOFJWLUWME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CNC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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